molecular formula C20H29N3O3 B3940725 ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate

ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate

Cat. No. B3940725
M. Wt: 359.5 g/mol
InChI Key: DRQIKNAOGQTPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate, also known as BMS-564929, is a chemical compound that has been studied for its potential use in treating various medical conditions. This compound is a selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological disorders. In

Mechanism of Action

Ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate selectively blocks the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the reward system of the brain and has been implicated in several neurological disorders. By blocking the D3 receptor, ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate reduces the activity of this pathway, which may be beneficial in treating these disorders.
Biochemical and Physiological Effects:
ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce the release of dopamine in the striatum, which is a key brain region involved in motor function. ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate has also been shown to reduce the activity of the mesolimbic pathway, which is involved in the reward system of the brain. These effects may be beneficial in treating Parkinson's disease and addiction, respectively.

Advantages and Limitations for Lab Experiments

Ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate has several advantages and limitations for lab experiments. One advantage is that the compound is highly selective for the dopamine D3 receptor, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate. One direction is to further investigate the compound's potential use in treating Parkinson's disease. Preclinical studies have shown promising results, but more research is needed to determine the compound's efficacy and safety in humans. Another direction is to investigate the compound's potential use in treating addiction. Preclinical studies have shown that ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate can reduce drug-seeking behavior, but more research is needed to determine the optimal dosing and administration regimen. Finally, future research could focus on developing analogs of ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate with improved solubility and half-life, which may enhance the compound's therapeutic potential.

Scientific Research Applications

Ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate has been studied for its potential use in treating several medical conditions, including Parkinson's disease, schizophrenia, and drug addiction. The compound has been shown to selectively block the dopamine D3 receptor, which has been implicated in the pathophysiology of these disorders. In preclinical studies, ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

ethyl 2-[2-(4-cyclopentylpiperazine-1-carbonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-2-26-19(24)15-21-18-10-6-5-9-17(18)20(25)23-13-11-22(12-14-23)16-7-3-4-8-16/h5-6,9-10,16,21H,2-4,7-8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQIKNAOGQTPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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